6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an imidazole derivative under acidic or basic conditions.
Ethylation: The ethyl group is introduced at the 2nd position through an alkylation reaction using an ethylating agent such as ethyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide or a carboxylating reagent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid form to the hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethyl group and the imidazo[1,2-a]pyridine ring system.
Carboxylation and Decarboxylation Reactions: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under suitable conditions
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Ethylation: Ethyl iodide, ethyl bromide.
Carboxylation: Carbon dioxide, carboxylating reagents.
Substitution: Amines, thiols, alkoxides
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction Products: Reduced derivatives of the imidazo[1,2-a]pyridine ring
Scientific Research Applications
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, gene expression, and metabolic processes, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- 2-Phenyl-3-methylimidazo[1,2-a]pyridine
- 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrClN2O2 |
---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);1H |
InChI Key |
ZSYLKNZURSZMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O.Cl |
Origin of Product |
United States |
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